(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-15-30-24-17-22(34-2)10-13-25(24)35-27(30)28-26(31)20-8-11-23(12-9-20)36(32,33)29-16-14-19-6-4-5-7-21(19)18-29/h4-13,17H,3,14-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCYHTYWHZTHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C27H27N3O4S2
- Molecular Weight : 521.7 g/mol
- CAS Number : 1006805-37-3
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of benzothiazole and sulfonamide have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2e | HCT116 | 6.43 ± 0.72 | EGFR inhibition |
| Compound 2e | A549 | 9.62 ± 1.14 | Apoptosis induction |
| Compound 2e | A375 | 8.07 ± 1.36 | EGFR inhibition |
The compound has been shown to enhance apoptosis in HCT116 cells significantly more than standard treatments like erlotinib, indicating its potential as a novel anticancer agent .
Enzyme Inhibition
The compound exhibits inhibitory activity against key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The mechanism involves binding to the active sites of these enzymes, thereby preventing their normal function.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| EGFR | 2.80 ± 0.52 | Erlotinib: 0.04 ± 0.01 |
| COX-2 | Not significant | - |
These findings suggest that the compound may have therapeutic potential in treating cancers associated with aberrant EGFR signaling .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on HCT116 Cells : A study demonstrated that a related compound induced apoptosis in HCT116 cells at a significantly higher rate than traditional chemotherapeutics .
- Molecular Docking Studies : Molecular docking studies revealed that the benzothiazole ring effectively occupies the allosteric pocket in the EGFR active site, indicating a strong binding affinity that could be leveraged for drug development .
Scientific Research Applications
The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The sulfonyl group can facilitate strong interactions with amino acid residues in proteins, while the benzamide moiety participates in hydrogen bonding and hydrophobic interactions. This can lead to significant biological effects, including:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that similar compounds have demonstrated efficacy against various cancer cell lines, including renal cell carcinoma and melanoma . The structural similarity to other bioactive compounds suggests that this molecule could exhibit similar anticancer properties.
Drug Development
The unique structure of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide makes it a valuable scaffold for the development of new pharmaceuticals. Its ability to inhibit specific biological targets can be explored in:
- Cancer Therapeutics : Given its potential anticancer properties, this compound could serve as a lead compound in developing new cancer therapies.
- Anti-inflammatory Drugs : Its anti-inflammatory activity positions it as a candidate for treating conditions like arthritis or other inflammatory disorders.
Molecular Biology Studies
The compound can be utilized in molecular biology research to study enzyme mechanisms and cellular signaling pathways. By observing how this compound affects specific cellular processes, researchers can gain insights into disease mechanisms and potential therapeutic targets.
Chemical Reactions Analysis
Hydrolysis of the Benzamide and Sulfonamide Moieties
The benzamide group undergoes hydrolysis under acidic or basic conditions, while the sulfonamide linkage demonstrates relative stability.
Acidic Hydrolysis
-
Products :
Basic Hydrolysis
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Conditions : Treatment with 2M NaOH in ethanol/water (1:1) at 80°C for 6 hours .
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Products :
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Formation of sodium 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate and release of the imine derivative.
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Partial racemization of the imine may occur under prolonged basic conditions.
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Reactivity of the Sulfonamide Group
The sulfonamide nitrogen participates in alkylation and acylation reactions.
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The 5-methoxy group activates the benzothiazole ring for electrophilic substitution at the C4 and C6 positions.
Nitration
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Product : 4-nitro-5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene derivative.
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Regioselectivity : Directed by the methoxy group’s electron-donating effect .
Bromination
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Product : 4-bromo-5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene analog.
Cyclization and Annulation Reactions
The imine (ylidene) group facilitates cycloadditions and annulations.
[3 + 2] Annulation
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Conditions : N,N-Disubstituted arylhydrazines, carbon disulfide, DMSO, 80°C.
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Product : Thiazolo[3,2-a]pyrimidine fused heterocycles via intermolecular cyclization.
Multi-Component Reactions
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Conditions : Aldehydes, malononitrile, ethanol, piperidine catalyst .
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Product : Pyran or pyrimidine derivatives via Knoevenagel condensation .
Reduction of the Imine Bond
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Product : Secondary amine (N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-yl)benzamide), altering the compound’s planarity and bioactivity .
Oxidation of the Methoxy Group
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound to ensure high yield and purity?
- Methodological Answer :
- Step 1 : Start with the condensation of 3,4-dihydroisoquinoline sulfonyl chloride with a benzothiazole-ylidene precursor under anhydrous conditions (e.g., DCM, 0–5°C). Use triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Optimize coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxyl group. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Step 3 : Purify via column chromatography (eluent: gradient of CH₂Cl₂/MeOH) and recrystallize from ethanol/water. Typical yields range from 65–80% .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for CH₂ adjacent to sulfonyl) and benzothiazole-ylidene protons (δ ~7.5–8.5 ppm for aromatic protons). Confirm E-configuration via NOESY (absence of cross-peaks between sulfonyl and benzothiazole groups) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically addressed?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., acyclovir for antiviral assays) and ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .
- Orthogonal Assays : Cross-validate antimicrobial activity using broth microdilution (MIC) and disk diffusion. For example, if MIC results conflict with zone-of-inhibition data, assess compound solubility and stability in culture media .
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to identify outliers. Use nonlinear regression models (e.g., GraphPad Prism) for statistical analysis .
Q. What strategies are effective for resolving stereochemical ambiguities in the benzothiazole-ylidene moiety?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., L-proline derivatives) to determine absolute configuration. Refine structures using SHELXL .
- ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) spectra with time-dependent DFT calculations to assign configuration .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons (e.g., propyl group) to infer rotational barriers .
Q. How can metabolic stability in preclinical models be evaluated?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition. IC₅₀ values >10 μM suggest low risk of drug-drug interactions .
- Reactive Metabolite Trapping : Add glutathione (GSH) to incubations and screen for GSH adducts via neutral loss scanning (m/z 129) .
Data Contradiction Analysis Example
| Issue | Possible Causes | Resolution Strategies |
|---|---|---|
| Discrepant IC₅₀ in kinase inhibition assays | Compound aggregation at high concentrations | Use detergent (e.g., 0.01% Tween-80) in assay buffer |
| Variable NMR coupling constants | Rotameric equilibria in solution | Acquire spectra at variable temperatures (25–60°C) |
| Inconsistent antimicrobial activity | Differential membrane permeability | Perform outer membrane permeability assays (e.g., NPN uptake in Gram-negative bacteria) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
